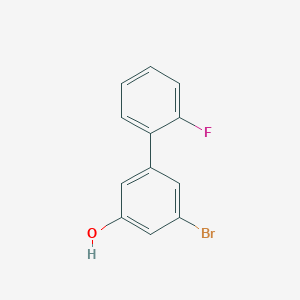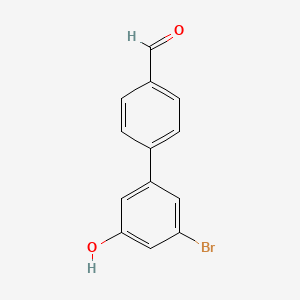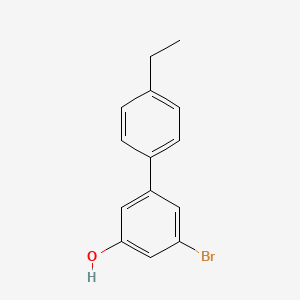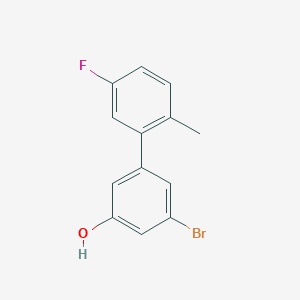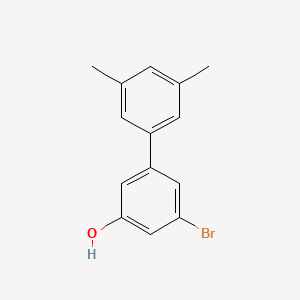
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% (3-Br-5-DMPP) is a synthetic compound that has been studied for its various properties, such as its ability to act as a reagent in organic synthesis, its potential as a drug, and its possible use in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been shown to act as a reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 2-aryl-3-bromo-1-benzofuran-5-carboxylic acids and 2-aryl-3,5-dibromo-1-benzofuran-4-carboxylic acids. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential use as a drug, and it has been shown to possess antimicrobial and antifungal activities.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% is not yet known. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to interact with the cell membrane, which may be responsible for its antimicrobial and antifungal activities.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess antimicrobial and antifungal activities, and it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess anti-inflammatory and analgesic activities, and it has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used as a reagent in organic synthesis. Additionally, it is relatively safe to use, and it has been shown to possess antimicrobial and antifungal activities. However, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has some limitations for use in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to determine its potential use as a drug, and to identify potential new applications in organic synthesis. Additionally, further research is needed to develop methods for increasing its solubility in water, and to improve its stability in aqueous solutions. Finally, further research is needed to identify potential new uses for 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, such as its potential use as a catalyst or as an additive in various products.
Synthesemethoden
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized via an arylation reaction. This reaction involves the reaction of a phenol with an aryl halide in the presence of a base, such as sodium hydroxide. In the case of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, the aryl halide is 3-bromo-5-methylphenyl bromide and the phenol is 3,5-dimethylphenol. The reaction proceeds via an SN2 mechanism, in which the aryl halide displaces the phenol’s hydrogen atom and forms a covalent bond with the phenol. The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, and the product is isolated by extraction with aqueous acid.
Eigenschaften
IUPAC Name |
3-bromo-5-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNNRSMWJDPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686369 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261925-01-2 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

